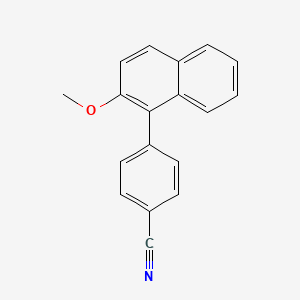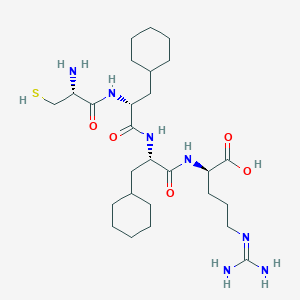
4-(2-Methoxynaphthalen-1-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methoxynaphthalen-1-yl)benzonitrile is an organic compound that features a naphthalene ring substituted with a methoxy group and a benzonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxynaphthalen-1-yl)benzonitrile typically involves the coupling of 2-methoxynaphthalene with a benzonitrile derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For instance, 2-bromoaniline can be reacted with 1-ethynyl-2-methoxynaphthalene in the presence of palladium(II) chloride and copper(I) iodide as catalysts, using a solvent mixture of dimethylformamide and triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The choice of solvents, catalysts, and purification methods are crucial for scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Methoxynaphthalen-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 4-(2-Hydroxynaphthalen-1-yl)benzonitrile.
Reduction: 4-(2-Methoxynaphthalen-1-yl)benzylamine.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
4-(2-Methoxynaphthalen-1-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and dyes.
Mécanisme D'action
The mechanism of action of 4-(2-Methoxynaphthalen-1-yl)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and nitrile groups can participate in hydrogen bonding and other interactions with molecular targets, influencing the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Hydroxynaphthalen-1-yl)benzonitrile: Similar structure but with a hydroxyl group instead of a methoxy group.
4-(2-Methoxynaphthalen-1-yl)benzylamine: Similar structure but with an amine group instead of a nitrile group.
Uniqueness
4-(2-Methoxynaphthalen-1-yl)benzonitrile is unique due to the presence of both a methoxy group and a nitrile group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse applications in various fields of research.
Propriétés
Numéro CAS |
922511-76-0 |
|---|---|
Formule moléculaire |
C18H13NO |
Poids moléculaire |
259.3 g/mol |
Nom IUPAC |
4-(2-methoxynaphthalen-1-yl)benzonitrile |
InChI |
InChI=1S/C18H13NO/c1-20-17-11-10-14-4-2-3-5-16(14)18(17)15-8-6-13(12-19)7-9-15/h2-11H,1H3 |
Clé InChI |
AXZBNQOPTAZTQN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=CC=CC=C2C=C1)C3=CC=C(C=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Benzyl-2-[(benzyloxy)methyl]benzene](/img/structure/B14191142.png)
![N-[2-(Morpholin-4-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14191149.png)
![4-[1-(4-Chlorophenyl)cyclobutyl]-1,2-dicyclopropylbut-2-ene-1,4-dione](/img/structure/B14191153.png)
![2-[(2,2,2-Trifluoroethyl)sulfanyl]benzamide](/img/structure/B14191157.png)



![N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-4-heptylbenzamide](/img/structure/B14191170.png)


![4-(Methanesulfonyl)-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B14191206.png)
![Silane, [(3-butyl-5-iodo-2-thienyl)ethynyl]trimethyl-](/img/structure/B14191212.png)
